molecular formula C31H31N5O4 B12187392 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12187392
M. Wt: 537.6 g/mol
InChI Key: IETHOULFMICKPR-UHFFFAOYSA-N
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Description

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart from similar compounds is its specific functional groups and tricyclic structure

Properties

Molecular Formula

C31H31N5O4

Molecular Weight

537.6 g/mol

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C31H31N5O4/c1-20-8-7-16-36-28(20)34-29-24(31(36)38)19-23(30(37)33-15-13-21-9-5-4-6-10-21)27(32)35(29)17-14-22-11-12-25(39-2)26(18-22)40-3/h4-12,16,18-19,32H,13-15,17H2,1-3H3,(H,33,37)

InChI Key

IETHOULFMICKPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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